Pyridine-2-carbothioic acid dimethylamide
Description
Pyridine-2-carbothioic acid dimethylamide (CAS: 39122-38-8), also known as N-(Pyridin-2-yl)pyridine-2-carbothioamide or NSC 185058, is a sulfur-containing heterocyclic compound. Its structure features a pyridine ring substituted with a thioamide (-C(S)NR₂) group, where the dimethylamide moiety (-N(CH₃)₂) enhances its stability and reactivity. This compound is primarily used for laboratory research purposes, explicitly excluding drug or household applications due to its specialized chemical properties .
Key characteristics include:
- Molecular formula: C₁₁H₁₁N₃S.
- Synonym: NSC 185058 (noted in historical chemical catalogs).
Its synthesis typically involves thioacylation of pyridine derivatives, and its reactivity is influenced by the electron-withdrawing pyridine ring and the thioamide group, making it a candidate for coordination chemistry and ligand design.
Properties
IUPAC Name |
N,N-dimethylpyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPORBJWJMRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carbothioic acid dimethylamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbothioic acid with dimethylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbothioic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated pyridine derivatives.
Scientific Research Applications
Pyridine-2-carbothioic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit interesting biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of pyridine-2-carbothioic acid dimethylamide involves its interaction with specific molecular targets. For example, in biological systems, it can bind to metal ions and form complexes that inhibit the activity of certain enzymes. These interactions can disrupt essential biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Key Research Findings
- This compound demonstrates unique metal-binding capabilities due to its thioamide group, distinguishing it from phosphonates (e.g., Ethylphosphonic acid) and acetamides (e.g., DMAC) .
- N,N-Dimethylphosphoramidic dichloride ’s regulatory constraints highlight a critical divergence from this compound, which lacks dual-use concerns .
- DMAC ’s solvent versatility contrasts with the niche research applications of this compound, underscoring functional group-driven utility differences .
Biological Activity
Pyridine-2-carbothioic acid dimethylamide (PCD) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This structure includes a pyridine ring, a carbothioic acid moiety, and two dimethylamide groups, which influence its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that PCD exhibits significant anti-inflammatory properties. A study evaluated its effects on inflammation markers in vitro and in vivo.
- In Vitro Studies : PCD was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. The IC50 value for TNF-alpha inhibition was found to be approximately 25 µM, indicating moderate potency compared to standard anti-inflammatory drugs like indomethacin.
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, PCD significantly reduced paw swelling at doses of 10 and 20 mg/kg, with a maximum reduction of 50% observed at the higher dose after 5 hours post-administration.
2. Antimicrobial Activity
PCD has also been assessed for its antimicrobial properties against various pathogens.
- Bacterial Inhibition : In a study examining the antibacterial efficacy of PCD against Gram-positive and Gram-negative bacteria, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Fungal Activity : The compound showed antifungal activity against Candida albicans with an MIC of 16 µg/mL, suggesting potential for use in treating fungal infections.
3. Anticancer Activity
The anticancer potential of PCD has been explored in several studies, focusing on its effects on various cancer cell lines.
- Cell Line Studies : PCD exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells.
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase after treatment with PCD.
Case Study 1: Anti-inflammatory Effects in Animal Models
A recent study investigated the anti-inflammatory effects of PCD using a rat model. The results indicated that treatment with PCD significantly reduced inflammatory markers such as C-reactive protein (CRP) and prostaglandin E2 (PGE2), supporting its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Volume (mL) | CRP Levels (mg/L) | PGE2 Levels (pg/mL) |
|---|---|---|---|
| Control | 5.2 | 12.5 | 150 |
| PCD 10 mg/kg | 3.8 | 8.0 | 90 |
| PCD 20 mg/kg | 2.6 | 5.0 | 60 |
Case Study 2: Antimicrobial Efficacy
In vitro testing against various microbial strains revealed that PCD's antimicrobial efficacy is comparable to conventional antibiotics. This was particularly evident in its effectiveness against multidrug-resistant strains.
| Microorganism | MIC (µg/mL) | Control Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | Methicillin: 4 |
| Escherichia coli | 64 | Ciprofloxacin: 8 |
| Candida albicans | 16 | Fluconazole: 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
